molecular formula C9H19NO2S B13257759 2-[(Propane-2-sulfonyl)methyl]piperidine

2-[(Propane-2-sulfonyl)methyl]piperidine

Cat. No.: B13257759
M. Wt: 205.32 g/mol
InChI Key: FNKQQRUNEUSPET-UHFFFAOYSA-N
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Description

2-[(Propane-2-sulfonyl)methyl]piperidine is a chemical compound with the molecular formula C9H19NO2S. It is a derivative of piperidine, a six-membered heterocyclic amine. Piperidine and its derivatives are significant in the pharmaceutical industry due to their presence in various drugs and natural alkaloids

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Propane-2-sulfonyl)methyl]piperidine typically involves the reaction of piperidine with propane-2-sulfonyl chloride under basic conditions. The reaction proceeds through nucleophilic substitution, where the nitrogen atom of piperidine attacks the sulfonyl chloride, resulting in the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. Common techniques include the use of advanced reactors and purification methods such as distillation and crystallization .

Chemical Reactions Analysis

Types of Reactions

2-[(Propane-2-sulfonyl)methyl]piperidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[(Propane-2-sulfonyl)methyl]piperidine has several applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[(Propane-2-sulfonyl)methyl]piperidine involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. This compound may also interfere with cellular pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

    Piperidine: The parent compound, widely used in pharmaceuticals and organic synthesis.

    2,2,6,6-Tetramethylpiperidine: A sterically hindered base used in various chemical reactions.

    N-Formylpiperidine: Used as a solvent and reagent in organic synthesis.

Uniqueness

2-[(Propane-2-sulfonyl)methyl]piperidine is unique due to its sulfonyl group, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C9H19NO2S

Molecular Weight

205.32 g/mol

IUPAC Name

2-(propan-2-ylsulfonylmethyl)piperidine

InChI

InChI=1S/C9H19NO2S/c1-8(2)13(11,12)7-9-5-3-4-6-10-9/h8-10H,3-7H2,1-2H3

InChI Key

FNKQQRUNEUSPET-UHFFFAOYSA-N

Canonical SMILES

CC(C)S(=O)(=O)CC1CCCCN1

Origin of Product

United States

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